molecular formula C8H17N B581012 1-(2,2-Dimethylpropyl)cyclopropanamine CAS No. 1243250-00-1

1-(2,2-Dimethylpropyl)cyclopropanamine

Cat. No. B581012
M. Wt: 127.231
InChI Key: XTQGDVSTEZJTLK-UHFFFAOYSA-N
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Description

“1-(2,2-Dimethylpropyl)cyclopropanamine” is a chemical compound with the molecular formula C8H17N . The IUPAC name for this compound is N-(1,2-dimethylpropyl)cyclopropanamine . It has a molecular weight of 127.23 .


Molecular Structure Analysis

The molecular structure of “1-(2,2-Dimethylpropyl)cyclopropanamine” consists of a cyclopropane ring attached to a 2,2-dimethylpropyl group via a nitrogen atom .


Physical And Chemical Properties Analysis

“1-(2,2-Dimethylpropyl)cyclopropanamine” is a liquid at room temperature .

Scientific Research Applications

Plant Growth Regulation and Ethylene Inhibition

1-Methylcyclopropene (1-MCP) is a notable compound in plant biology for its role as an ethylene action inhibitor. This application is critical in extending the shelf life of fruits, vegetables, and flowers by delaying ripening and senescence processes. 1-MCP has been effective across a broad range of crops, showcasing its utility in post-harvest technology and agriculture (Blankenship & Dole, 2003). The compound's action mechanism and its interaction with temperature and concentration highlight its potential for customized applications in food science.

Neuropharmacology and Potential Therapeutic Uses

Research into N,N-dimethyltryptamine (DMT), although not directly related, provides a window into the complex interplay between chemical compounds and neurobiology. DMT's classification as an endogenous ligand of the sigma-1 receptor opens avenues for studying its physiological roles and potential therapeutic applications in tissue protection, regeneration, and immunity (Frecska et al., 2013). The insights from DMT research could inspire investigations into similar compounds for novel medical therapies.

Molecular Modeling and Cyclodextrins

The exploration of cyclodextrins in drug delivery systems underscores the significance of molecular modeling in understanding and harnessing the properties of chemical compounds for pharmaceutical applications. Cyclodextrins' ability to form host–guest type inclusion complexes has broad implications, from enhancing drug solubility to controlling drug release, illustrating the potential of chemical compounds in innovative pharmaceutical solutions (Zhao et al., 2016).

properties

IUPAC Name

1-(2,2-dimethylpropyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2,3)6-8(9)4-5-8/h4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQGDVSTEZJTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethylpropyl)cyclopropanamine

CAS RN

1243250-00-1
Record name 1-(2,2-dimethylpropyl)cyclopropan-1-amine
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